molecular formula C52H74Cl2O18 B1241091 Lipiarmycin A3

Lipiarmycin A3

Cat. No.: B1241091
M. Wt: 1058 g/mol
InChI Key: ZVGNESXIJDCBKN-OCTTYGFMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A narrow-spectrum macrolide antibacterial agent that is used in the treatment of diarrhea associated with CLOSTRIDIUM DIFFICILE INFECTION.

Scientific Research Applications

Antibiotic Properties and Clinical Use

Lipiarmycin A3, also known as fidaxomicin or tiacumicin B, is a macrocyclic antibiotic primarily used in clinical settings for the treatment of Clostridium difficile infections. This compound has demonstrated significant bactericidal activity against multidrug-resistant Mycobacterium tuberculosis, making it a valuable asset in the fight against resistant bacterial strains. The antibiotic properties of this compound extend to a range of Gram-positive bacteria, including anaerobes and Neisseria (Miyatake-Ondozabal, Kaufmann, & Gademann, 2015).

Synthesis and Chemical Structure

The synthesis of this compound involves complex chemical processes, including ring-closing metathesis, vinylogous Mukaiyama aldol reaction, and Stille coupling. Researchers have developed various synthetic routes to create the compound, including the synthesis of its aglycone, to facilitate further structure-activity studies (Glaus & Altmann, 2015). Additionally, the co-identity of this compound and Tiacumicin B has been confirmed through structural analysis, ensuring the accuracy of research on these compounds (Serra et al., 2017).

Mechanism of Action

The mechanism by which this compound inhibits bacterial RNA polymerase is unique. It acts by inhibiting the initiation step of RNA synthesis, specifically targeting the sigma-containing molecules of RNA polymerase. This mechanism is distinct from other RNA polymerase antagonists, providing a unique approach to combating bacterial infections (Sonenshein & Alexander, 1979).

Properties

Molecular Formula

C52H74Cl2O18

Molecular Weight

1058 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate

InChI

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17+/t28?,29-,30?,33?,34?,40-,41+,42+,43?,44-,45+,46+,50-,51-/m1/s1

InChI Key

ZVGNESXIJDCBKN-OCTTYGFMSA-N

Isomeric SMILES

CCC1/C=C(/C(C/C=C/C=C(/C(=O)OC(C/C=C(/C=C(/C1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)C(C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C

Canonical SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C

synonyms

fidaxomicin
lipiarmycin
lipiarmycin A3
lipiarmycin A4
lipiarmycin B
lipiarmycin B3
lipiarmycin B4
PAR 101
PAR-101
PAR101
tiacumicin B
tiacumicin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lipiarmycin A3
Reactant of Route 2
Reactant of Route 2
Lipiarmycin A3
Reactant of Route 3
Reactant of Route 3
Lipiarmycin A3
Reactant of Route 4
Reactant of Route 4
Lipiarmycin A3
Reactant of Route 5
Reactant of Route 5
Lipiarmycin A3
Reactant of Route 6
Reactant of Route 6
Lipiarmycin A3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.